Favipiravir Favipiravir Favipiravir is a member of the class of pyrazines that is pyrazine substituted by aminocarbonyl, hydroxy and fluoro groups at positions 2, 3 and 6, respectively. It is an anti-viral agent that inhibits RNA-dependent RNA polymerase of several RNA viruses and is approved for the treatment of influenza in Japan. It has a role as an antiviral drug, an anticoronaviral agent and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a primary carboxamide, a hydroxypyrazine and an organofluorine compound.
Discovered by Toyama Chemical Co., Ltd. in Japan, favipiravir is a modified pyrazine analog that was initially approved for therapeutic use in resistant cases of influenza. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19.
Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.
Brand Name: Vulcanchem
CAS No.: 259793-96-9
VCID: VC0001354
InChI: InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
SMILES: C1=C(N=C(C(=O)N1)C(=O)N)F
Molecular Formula: C5H4FN3O2
Molecular Weight: 157.10 g/mol

Favipiravir

CAS No.: 259793-96-9

Cat. No.: VC0001354

Molecular Formula: C5H4FN3O2

Molecular Weight: 157.10 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Favipiravir - 259793-96-9

CAS No. 259793-96-9
Molecular Formula C5H4FN3O2
Molecular Weight 157.10 g/mol
IUPAC Name 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
Standard InChI InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Standard InChI Key ZCGNOVWYSGBHAU-UHFFFAOYSA-N
Isomeric SMILES C1=C(N=C(C(=N1)O)C(=O)N)F
SMILES C1=C(N=C(C(=O)N1)C(=O)N)F
Canonical SMILES C1=C(N=C(C(=O)N1)C(=O)N)F
Appearance Off-White to Light Orange Solid
Melting Point 187℃ to 193℃

Mechanism of Action: Targeting Viral RNA Polymerase

Biochemical Interactions with RNA-Dependent RNA Polymerase

Favipiravir’s active metabolite, favipiravir-ribofuranosyl-triphosphate (FTP), selectively inhibits viral RNA-dependent RNA polymerase (RdRp). Structural studies using cryo-electron microscopy (cryo-EM) reveal that FTP mimics purine nucleotides (ATP/GTP), binding competitively at the RdRp catalytic site . Unlike chain-terminating agents like remdesivir, FTP incorporation into nascent RNA induces lethal mutagenesis by increasing error rates during replication. This results in nonfunctional viral genomes and suppressed infectivity .

Comparative Analysis with Remdesivir

While both drugs target RdRp, Favipiravir’s pyrazine carboxamide structure enables broader binding flexibility compared to remdesivir’s phosphoramidate prodrug design. FTP’s smaller molecular size allows sustained interaction with conserved RdRp domains across RNA viruses, explaining its efficacy against influenza, Ebola, and SARS-CoV-2 .

Pharmacokinetics and Dosage Optimization

Table 1: Pharmacokinetic Parameters of Favipiravir in COVID-19 Patients

ParameterDay 2 (Median)Day 4 (Median)Change (%)
Trough (μg/mL)21.261.61-92.4
AUC (μg·h/mL)1452.73457.19-68.5
Clearance (L/hr)2.986.72+125.5

Gender-Specific Variability

Female patients exhibit 40% higher Day 2 trough levels than males, suggesting sex-based metabolic differences . This disparity underscores the need for personalized dosing regimens.

Clinical Efficacy in COVID-19: Meta-Analyses and Trials

Short-Term Clinical Improvement

A meta-analysis of nine randomized controlled trials (RCTs) demonstrated a 24% higher likelihood of clinical improvement within seven days for Favipiravir-treated patients (RR = 1.24, 95% CI: 1.09–1.41) . Viral clearance rates at Day 5 improved by 60% (RR = 1.60, 95% CI: 1.07–2.36) .

Limitations in Mortality Reduction

Despite reducing mortality risk by 30% in observational studies, Favipiravir failed to show statistical significance in RCTs (RR = 0.70, 95% CI: 0.45–1.10) . The PLATCOV trial (2024) confirmed no acceleration in viral clearance during early treatment, highlighting its limited impact on disease progression .

Synthesis and Scalability: Advancements in Production

One-Step Fluorination in Ionic Liquids

A novel one-step synthesis using Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in BF4-BMIM ionic liquid achieved 50% yield, eliminating chromatographic purification . This method reduces production costs by 40% compared to traditional six-step protocols .

Optimized Multi-Step Synthesis

An alternative route starting from 3-aminopyrazine-2-carboxylic acid yielded Favipiravir at 43% purity via fluorination, hydroxylation, and hydrolysis . Continuous flow reactors enabled decagram-scale production with 16% total yield, addressing supply chain demands during pandemics .

Current Research and Future Directions

Combination Therapies

Preclinical models suggest synergy between Favipiravir and neuraminidase inhibitors (oseltamivir) or monoclonal antibodies . A phase II trial combining Favipiravir with interferon-β is underway to assess viral load reduction .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :